molecular formula C11H20N4 B15312166 3-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine

3-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine

Cat. No.: B15312166
M. Wt: 208.30 g/mol
InChI Key: HGVADSGCESENEM-UHFFFAOYSA-N
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Description

3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine (CAS: 1249363-56-1) is a heterocyclic compound featuring a piperidine ring linked via an ethyl group to a 4,5-dimethyl-1,2,4-triazole moiety. Its molecular formula is C₁₁H₂₀N₄, with a molar mass of 208.3 g/mol . The compound’s structure combines the rigidity of the triazole ring with the conformational flexibility of the piperidine group, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

3-[2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine

InChI

InChI=1S/C11H20N4/c1-9-13-14-11(15(9)2)6-5-10-4-3-7-12-8-10/h10,12H,3-8H2,1-2H3

InChI Key

HGVADSGCESENEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CCC2CCCNC2

Origin of Product

United States

Chemical Reactions Analysis

3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Mechanism of Action

The mechanism of action of 3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The triazole moiety can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Differences Similarity Score (if available)
3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine (Target Compound) 1249363-56-1 C₁₁H₂₀N₄ 4,5-Dimethyltriazole; ethyl linker to piperidine (position 3) Reference compound
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (1:2) 1305712-63-3 C₁₀H₁₆N₄·2ClH Cyclopropyl substituent on triazole; piperidine at position 3; hydrochloride salt Enhanced solubility due to salt form; altered steric profile from cyclopropyl
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine 297172-18-0 C₈H₁₄N₄ Methyl-substituted triazole; piperidine at position 4 Positional isomerism (piperidine attachment at C4 vs. C3); reduced steric bulk 0.86
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride 297171-80-3 C₈H₁₅ClN₄ Hydrochloride salt of the above compound Improved crystallinity and solubility compared to free base 0.84
2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide 879061-50-4 C₉H₁₁N₇OS₂ Sulfanyl bridge to thiadiazole; acetamide functional group Non-piperidine scaffold; introduces hydrogen-bonding capacity via acetamide

Structural and Functional Insights:

Substituent Effects: The 4,5-dimethyltriazole in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or cyclopropyl). This may enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism :

  • Attachment of the triazole to piperidine at C3 (target compound) versus C4 (CAS 297172-18-0) affects spatial orientation. C3-substituted piperidines often exhibit distinct conformational preferences in receptor interactions .

Salt Forms :

  • Hydrochloride salts (e.g., CAS 1305712-63-3 and 297171-80-3) demonstrate higher solubility in polar solvents, which is critical for formulation in pharmaceutical applications .

Heterocyclic Variations :

  • Compounds like CAS 879061-50-4 replace piperidine with thiadiazole, shifting the pharmacodynamic profile toward hydrogen-bonding interactions, which could be advantageous in enzyme inhibition .

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